molecular formula C20H17ClO5 B2922399 methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate CAS No. 869080-82-0

methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate

Cat. No. B2922399
CAS RN: 869080-82-0
M. Wt: 372.8
InChI Key: WKSURXISTKTFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate, also known as CM-675, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that belongs to the class of coumarin derivatives, which are known for their various biological activities. CM-675 has been found to possess potent anti-inflammatory, antitumor, and antioxidant properties.

Scientific Research Applications

Synthesis and Chemical Properties

An efficient one-stage method for the preparation of compounds structurally related to methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate has been developed. This involves multicomponent reactions of 3-hydroxy-4H-chromen-4-one with carbonyl compounds and Meldrum’s acid, showcasing the versatility of chromen-2-ones as key intermediates in organic synthesis. The synthesis highlights the advantages of readily accessible starting materials, mild reaction conditions, atom economy, and easy workup procedures, which can avoid chromatographic purifications. The structures of the obtained compounds were confirmed by 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry, indicating the potential for diverse chemical modifications and applications in material science and bioactive molecule development (Komogortsev, Melekhina, & Lichitsky, 2022).

Potential Pharmacological Applications

The chemical reactivity and structural flexibility of compounds related to this compound suggest potential for pharmacological exploration. While direct studies on this specific compound were not found, related chromen-2-ones have been synthesized and evaluated for various biological activities. For example, the synthesis of methyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate and its structural characterization could pave the way for designing bioactive molecules with potential therapeutic applications, given the known bioactivity of chromene derivatives in drug discovery (Shi, Wu, Zhuang, & Zhang, 2005).

Material Science and Catalysis

The structural motifs present in this compound are also relevant in material science and catalysis research. For instance, the study on highly active and selective catalysts for the production of methyl propanoate via the methoxycarbonylation of ethene showcases the application of related compounds in catalysis. Such research indicates the potential for developing new catalysts and synthetic methods that could be applicable in producing various industrially relevant chemicals, demonstrating the broad utility of these chemical structures in advancing synthetic methodologies (Clegg et al., 1999).

Mechanism of Action

Target of Action

It is known that similar compounds selectively inhibit the proliferation of colon cancer cells

Mode of Action

It is suggested that similar compounds inhibit the proliferation of cancer cells . The compound may interact with its targets, leading to changes in cellular processes that result in the inhibition of cell proliferation.

Biochemical Pathways

It is known that similar compounds have antiproliferative effects on cancer cells . This suggests that the compound may affect pathways related to cell proliferation and survival.

Pharmacokinetics

The compound’s molecular weight (19865 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 Da are generally well-absorbed.

Result of Action

The result of the compound’s action is likely the inhibition of cell proliferation, as suggested by studies on similar compounds . This could lead to a decrease in the growth of cancer cells.

properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-11-16-9-8-15(25-12(2)19(22)24-3)10-17(16)26-20(23)18(11)13-4-6-14(21)7-5-13/h4-10,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSURXISTKTFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.